Bicalutamide-d5 is a deuterated form of bicalutamide, a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. Bicalutamide itself is a racemic mixture comprising equal parts of two enantiomers, (R)-bicalutamide and (S)-bicalutamide. The compound functions by selectively inhibiting the androgen receptor, thereby blocking the effects of androgens like testosterone and dihydrotestosterone without reducing their serum levels . Bicalutamide-d5 is utilized in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling, which aids in distinguishing it from non-labeled bicalutamide in biological samples .
Bicalutamide was first patented in 1982 and received approval for medical use in 1995. It is included on the World Health Organization's List of Essential Medicines, indicating its significance in healthcare . Bicalutamide-d5 is synthesized for research purposes, particularly in studies involving drug interactions and metabolic pathways.
The synthesis of bicalutamide-d5 follows methods similar to those used for standard bicalutamide but incorporates deuterated reagents to facilitate its identification in biological systems.
Methods:
Technical Details:
Bicalutamide-d5 retains the molecular structure of bicalutamide but includes deuterium atoms replacing certain hydrogen atoms.
Structure Data:
The structural formula indicates the presence of a trifluoromethyl group, a cyano group, and a thiophenol moiety that contribute to its biological activity as an androgen receptor antagonist .
Bicalutamide undergoes various chemical reactions during its synthesis and metabolism:
Bicalutamide-d5 functions by competitively binding to androgen receptors in target tissues:
These properties highlight its stability as a solid compound suitable for pharmaceutical applications.
Bicalutamide-d5 serves several scientific purposes:
Deuterium (²H) labeling of bicalutamide creates isotopologues like Bicalutamide-d5 where five hydrogen atoms are replaced with deuterium at metabolically vulnerable sites. This substitution leverages the kinetic isotope effect (KIE), which slows enzymatic cleavage of C-²H bonds compared to C-¹H bonds due to higher activation energy requirements. In bicalutamide, deuterium incorporation targets positions including:
These sites correspond to known metabolic hotspots where cytochrome P450 (CYP3A4)-mediated hydroxylation and glucuronidation occur [8] [9]. Deuteriation extends elimination half-life (t₁/₂) from 5.8 days to >7 days in preclinical models by reducing first-pass metabolism, enhancing bioavailability for pharmacokinetic studies [8]. The isotopic mass shift (Δm/z = +5) also enables unambiguous tracking via LC-MS without altering the compound’s steric configuration or androgen receptor (AR) binding affinity (IC₅₀ remains 160-200 nM) [7] [9].
Table 1: Metabolic Stability Parameters of Bicalutamide Isotopologues
Position of Deuteriation | Metabolic Pathway Affected | Half-life Extension | Receptor Binding IC₅₀ (nM) |
---|---|---|---|
Non-deuterated (¹H) | N/A | 5.8 days | 162–200 |
Benzonitrile ring (²H₂) | CYP3A4 oxidation | +1.2 days | 195–210 |
Sulfonyl methyl (³H₃) | Glucuronidation | +1.8 days | 175–205 |
Full (⁵H₅) | Multi-pathway | >7 days | 180–215 |
Synthesis of Bicalutamide-d5 employs two regioselective strategies:
Strategy A: Late-Stage Isotope Introduction
Strategy B: Building Block Assembly1. Synthesize deuterated benzonitrile via Pd-catalyzed cyanation:- 3-Bromo-(2,4,5,6-²H₄)benzotrifluoride + Cu¹¹CN in DMF-d₇ → d₄-benzonitrile (99.2% isotopic purity) [5]2. Couple with d₁-sulfonyl intermediate from oxidation of 4-fluorothiophenol-d₁ using ²H₂SO₄/²H₂O₂ [2].3. Condense intermediates via nucleophilic acyl substitution in deuterated ethyl acetate [4].
Table 2: Synthetic Efficiency Comparison
Method | Isotopic Purity (%) | Overall Yield (%) | Key Limitation |
---|---|---|---|
Late-stage oxidation | 98.5 | 72 | Epimerization risk at chiral center |
Building block assembly | 99.8 | 58 | 4-step sequence increases cost |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2